2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a sulfanyl (-S-) linker at the 2-position of the benzimidazole core, attached to a 2-chlorobenzyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-2-1-5-10(11)9-18-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFJEVAANDKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with benzimidazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Oxygen vs. Sulfur Linkers
- 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (C₁₄H₁₁ClN₂O, MW 258.71 g/mol): Replaces the sulfanyl group with an oxygen atom, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. The phenoxy linkage may decrease metabolic stability compared to sulfur-containing analogs [3].
Sulfonyl vs. Sulfanyl Substituents
- 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (C₁₄H₁₀ClN₃O₂S, MW 343.76 g/mol): Incorporates a sulfonyl (-SO₂-) group, which is strongly electron-withdrawing. This substitution increases molecular weight and may reduce membrane permeability compared to the sulfanyl analog [4].
Halogenation Patterns
Mono- vs. Di-Halogenated Phenyl Rings
- 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (C₁₃H₈ClFN₂, MW 246.67 g/mol): Features both chlorine and fluorine atoms on the phenyl ring. Fluorine’s electronegativity enhances metabolic stability, while chlorine contributes to lipophilicity [13].
Trifluoromethyl Substitution
- 2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole (C₁₄H₉F₃N₂, MW 262.23 g/mol): The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic, which may enhance blood-brain barrier penetration but reduce aqueous solubility [14].
Extended Side Chains
- Rabeprazole Sulfide (C₁₈H₂₁N₃O₂S, MW 343.45 g/mol): Contains a methoxypropoxy-pyridylmethylsulfanyl group, a structural motif critical to its role as a proton pump inhibitor. The extended chain enhances target specificity and prolongs biological activity [11].
Data Table: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Notable Properties |
|---|---|---|---|---|
| 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole | C₁₄H₁₀ClN₂S | 282.76 | 2-Chlorobenzyl, sulfanyl linker | Moderate lipophilicity, redox-active sulfur [3] |
| 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole | C₁₄H₁₁ClN₂O | 258.71 | Phenoxy linker | Reduced metabolic stability [3] |
| 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole | C₁₄H₁₀ClN₃O₂S | 343.76 | Sulfonyl group, methyl substitution | High polarity, low membrane permeability [4] |
| 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole | C₁₃H₈ClFN₂ | 246.67 | Di-halogenated phenyl | Enhanced metabolic stability [13] |
| Rabeprazole Sulfide | C₁₈H₂₁N₃O₂S | 343.45 | Methoxypropoxy-pyridylmethylsulfanyl | Proton pump inhibitor, extended half-life [11] |
Biological Activity
2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzodiazole class, characterized by its unique structural features, including a chlorophenyl group and a sulfanyl linkage. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a benzodiazole core with specific substitutions that influence its biological activity.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane penetration and increase potency against various pathogens. In vitro studies have demonstrated that compounds similar to this compound show effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| This compound | 12.5 | 25 |
| Control (Ciprofloxacin) | 2 | 2 |
Antiviral Activity
Benzodiazoles have also been investigated for their antiviral properties. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or host cell receptors. Preliminary studies suggest that derivatives of this compound may inhibit specific viral targets, although detailed mechanisms remain to be elucidated.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Compounds with similar structures have shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 4.5 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition.
- Receptor Modulation : It can bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Reduction : Some studies suggest that benzodiazoles can reduce oxidative stress by acting as antioxidants.
Case Studies
A study conducted by researchers at PubMed explored the toxicological effects of related compounds on bacterial models. The findings indicated that certain structural modifications could lead to varying degrees of toxicity and efficacy against microbial growth.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the chlorophenyl moiety. High yields can be achieved using optimized reaction conditions involving polar aprotic solvents like DMF or DMSO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
